Salinazid

Description

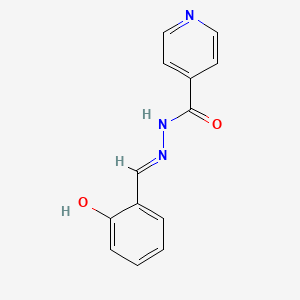

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZUNYMJSPHBH-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56314764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

495-84-1 | |

| Record name | Salinazid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salinazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALINAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salinazid mechanism of action in Mycobacterium tuberculosis

An In-depth Technical Guide on the Core Mechanism of Action of Salinazid in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or N'-salicylideneisonicotinohydrazide, is a chemical derivative of the first-line antitubercular drug isoniazid (INH). As a member of the hydrazone class of compounds, its structural similarity to isoniazid strongly suggests a related mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While specific detailed studies on this compound are limited, its mechanism is inferred from the extensive research conducted on its parent compound, isoniazid. This guide delineates the presumed core mechanism of action of this compound, supported by comparative data from isoniazid and related derivatives, and provides detailed experimental protocols for its investigation. This compound is believed to function as a prodrug that, once activated, disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].

Core Mechanism of Action

The antitubercular activity of this compound is predicated on a two-step process analogous to that of isoniazid: activation by a mycobacterial enzyme and subsequent inhibition of a key enzyme in cell wall biosynthesis.

Prodrug Activation by Catalase-Peroxidase (KatG)

This compound, like isoniazid, is a prodrug, meaning it is inactive until it is chemically altered by the target organism. Inside Mycobacterium tuberculosis, this compound is thought to be activated by the catalase-peroxidase enzyme, KatG.[1][2][3][4] The activation process involves the oxidation of the hydrazide moiety of the molecule. This enzymatic reaction is believed to generate a reactive isonicotinoyl acyl radical. Mutations in the katG gene are a primary cause of isoniazid resistance, as they prevent the activation of the prodrug. It is therefore highly probable that such mutations would also confer resistance to this compound.

Inhibition of Mycolic Acid Synthesis via InhA

The primary target of activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. The isonicotinoyl acyl radical generated by KatG is thought to spontaneously react with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a this compound-NAD adduct. This adduct then acts as a potent inhibitor of InhA.

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This pathway is responsible for the elongation of long-chain fatty acids that are the precursors of mycolic acids. Mycolic acids are very long (C60-C90) fatty acids that are a unique and essential component of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable outer layer. By inhibiting InhA, the this compound-NAD adduct is presumed to block the synthesis of mycolic acids.

Disruption of Cell Wall Integrity and Bactericidal Effect

The inhibition of mycolic acid synthesis has profound and ultimately lethal consequences for M. tuberculosis. The loss of these crucial lipids compromises the structural integrity and impermeability of the cell wall. This leads to increased susceptibility to other antimicrobial agents and environmental stresses, and ultimately results in bacterial cell death. This bactericidal action against actively replicating mycobacteria is a hallmark of isoniazid's efficacy and is presumed to be the case for this compound as well.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Related Derivatives against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | 0.15 - 0.44 | |

| Isoniazid | M. tuberculosis H37Rv | 3.125 | 22.79 | |

| Isoniazid Derivative 13 | M. tuberculosis RG500 (INH-susceptible) | - | 0.98 | |

| Isoniazid Derivative 5d | M. tuberculosis (ATCC 27294) | 0.24 | - | |

| Isoniazid Derivative 5g | M. tuberculosis (ATCC 27294) | 0.24 | - | |

| Isoniazid Derivative 5h | M. tuberculosis (ATCC 27294) | 0.24 | - | |

| Isoniazid Derivative 5g | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - | |

| Isoniazid Derivative 5h | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - |

Table 2: Inhibitory Concentration (IC50) against InhA

| Inhibitor | IC50 | Reference |

| Isoniazid-NAD adduct | 0.75 ± 0.08 nM | |

| GSK138 (Direct InhA inhibitor) | 0.04 µM | |

| Di-triclosan derivative 2 | 5.6 µM | |

| Isoniazid-isatin hydrazone 7a | 0.35 ± 0.01 µM | |

| Isoniazid-isatin hydrazone 5g | 1.56 ± 0.06 µM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using 7H9 broth to achieve a range of desired final concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

-

Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Determination of MIC:

-

After incubation, add 30 µL of a resazurin-based indicator solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.

-

Protocol 2: In Vitro InhA Enzyme Inhibition Assay

This protocol is based on spectrophotometric measurement of NADH oxidation.

-

Reagents and Buffers:

-

Purified recombinant M. tuberculosis InhA enzyme.

-

NADH solution in assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Substrate solution (e.g., 2-trans-dodecenoyl-CoA) in assay buffer.

-

This compound-NAD adduct (requires prior synthesis and purification).

-

Assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, NADH solution, and varying concentrations of the this compound-NAD adduct.

-

Initiate the reaction by adding the InhA enzyme to each well.

-

Immediately after adding the enzyme, add the substrate to start the enzymatic reaction.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of InhA activity, by fitting the data to a dose-response curve.

-

Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition

This protocol utilizes thin-layer chromatography (TLC) to analyze the effect on mycolic acid synthesis.

-

Metabolic Labeling:

-

Grow M. tuberculosis cultures to mid-log phase.

-

Expose the cultures to different concentrations of this compound for a defined period (e.g., 24 hours).

-

Add [1-¹⁴C]acetate to the cultures and incubate for a further 8-24 hours to allow for incorporation into fatty acids and mycolic acids.

-

-

Lipid Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Perform saponification of the cell pellet using a solution of potassium hydroxide in methanol/water.

-

Acidify the mixture and extract the fatty acids and mycolic acids with an organic solvent such as diethyl ether.

-

-

Derivatization to Methyl Esters:

-

Evaporate the organic solvent and treat the lipid extract with diazomethane or another methylating agent to convert the fatty acids and mycolic acids to their corresponding methyl esters (FAMEs and MAMEs).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the FAMEs and MAMEs onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system that separates FAMEs and MAMEs (e.g., hexane:ethyl acetate, 95:5 v/v).

-

Visualize the radiolabeled lipids by autoradiography or with a phosphorimager.

-

-

Analysis:

-

Compare the intensity of the MAME bands in the this compound-treated samples to the untreated control. A dose-dependent decrease in the intensity of the MAME bands indicates inhibition of mycolic acid synthesis.

-

Conclusion

The mechanism of action of this compound in Mycobacterium tuberculosis is strongly presumed to mirror that of its parent compound, isoniazid. This involves its activation from a prodrug by the catalase-peroxidase KatG, followed by the formation of an inhibitory adduct with NAD+. This adduct is believed to target and inhibit InhA, a key enzyme in the FAS-II pathway, thereby blocking the synthesis of mycolic acids. The disruption of this essential component of the mycobacterial cell wall leads to a loss of cellular integrity and ultimately, bactericidal activity. While direct experimental evidence and quantitative data for this compound are currently lacking in the scientific literature, the well-established mechanism of isoniazid provides a robust framework for understanding its antitubercular properties. Further research is warranted to definitively characterize the specific activity and potential advantages of this compound in the context of tuberculosis therapy.

References

- 1. Buy this compound | 495-84-1 | >98% [smolecule.com]

- 2. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Salinazid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a hydrazone derivative of isoniazid, has long been recognized for its antitubercular properties. However, recent research has unveiled a broader spectrum of biological activities, positioning this compound and its derivatives as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, with a focus on their antitubercular, anticancer, and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.

Antitubercular Activity

The primary and most well-established biological activity of this compound is its potent effect against Mycobacterium tuberculosis. This compound and its derivatives are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1]. This inhibition disrupts the integrity of the bacterial cell, leading to cell death[1].

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antitubercular efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| This compound | H37Rv | 0.49 | [2] |

| Salicylhydrazone Derivative 11 | H37Rv | 3.9 | [2] |

| Salicylhydrazone Derivative 10 | H37Rv | 7.8 | [2] |

| Isonicotinoyl hydrazide derivative | H37Rv | 4 | |

| 1,3,4-Oxadiazole derivative 1k | H37Rv | 8 | |

| 1,3,4-Oxadiazole derivative 1l | H37Rv | 8 | |

| 1,3,4-Oxadiazole derivative (Pyrazinamide-resistant) | - | 4 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MIC values for antitubercular activity are commonly determined using the Microplate Alamar Blue Assay (MABA).

Principle: This colorimetric assay utilizes the Alamar Blue reagent, which is reduced by metabolically active cells, resulting in a color change from blue (oxidized) to pink (reduced). The inhibition of mycobacterial growth by the test compound prevents this color change.

Procedure:

-

Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis is diluted in an appropriate broth medium to a standardized cell density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The mycobacterial suspension is added to each well containing the diluted compounds.

-

Incubation: The microplate is incubated at 37°C for a specified period.

-

Addition of Alamar Blue: Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is incubated again to allow for color development.

-

Reading: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary mechanism of antitubercular action for this compound involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. This process is initiated by the activation of the prodrug.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Quantitative Data: IC50 Values

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde benzoylhydrazone derivative | Leukemic cell lines | Low micro- to nanomolar | |

| Carbohydrazide derivative 3d | MCF-7 (Breast) | 43.4 | |

| Carbohydrazide derivative 4d | MCF-7 (Breast) | 39.0 | |

| Carbohydrazide derivative 3d | MDA-MB-231 (Breast) | 35.9 | |

| Carbohydrazide derivative 4d | MDA-MB-231 (Breast) | 35.1 | |

| N-acyl hydrazone 7a | MCF-7 (Breast) | 7.52 ± 0.32 | |

| N-acyl hydrazone 7a | PC-3 (Prostate) | 10.19 ± 0.52 | |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is attributed to several mechanisms, including the induction of apoptosis through reactive oxygen species (ROS) generation and the inhibition of critical signaling pathways like STAT3 and mTOR.

Antimicrobial Activity

Beyond their antimycobacterial effects, this compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone derivative 2q | M. tuberculosis | ≥ 62.5 | |

| Hydrazone derivative 2a | M. kansasii | ≤ 32 | |

| Hydrazone derivative 2c | M. kansasii | 8 - 32 | |

| Hydrazone derivative 15 | Gram-positive bacteria | 1.95 - 7.81 | |

| Hydrazone derivative 19 | E. coli | 12.5 | |

| Hydrazone derivative 19 | S. aureus | 6.25 | |

| Hydrazide-hydrazone 5c | B. subtilis | 2.5 | |

| Hydrazide-hydrazone 5f | E. coli | 2.5 | |

| Hydrazide-hydrazone 5f | K. pneumoniae | 2.5 |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Procedure:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.

-

Serial Dilution of Compound: The antimicrobial agent is serially diluted in a 96-well microplate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Proposed Mechanisms of Antimicrobial Action

The broader antimicrobial activity of hydrazone derivatives is thought to involve multiple mechanisms, including disruption of the bacterial cell wall and/or membrane and inhibition of essential enzymes like DNA gyrase.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a rich and expanding pharmacology. While their role in tuberculosis treatment is well-documented, their potential as anticancer and broad-spectrum antimicrobial agents is a rapidly evolving field of research. The data and methodologies presented in this guide underscore the therapeutic promise of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the rational design and development of new, more potent, and selective therapeutic agents based on the this compound scaffold. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Salinazid: A Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a hydrazone derivative of isoniazid, has emerged as a compound of interest in oncology research. Initially recognized for its antitubercular properties, recent investigations have unveiled its potential as a selective anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound and its derivatives as a novel class of cancer therapeutics.

Introduction

This compound, chemically known as N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a Schiff base formed by the condensation of salicylaldehyde and isoniazid. While its efficacy against Mycobacterium tuberculosis is well-established, the scientific community is increasingly exploring its broader therapeutic applications. The structural similarities to other bioactive hydrazones and the established anticancer properties of related compounds like salicylanilides and salinomycin have prompted a closer examination of this compound's potential in oncology. This guide synthesizes the available preclinical data and methodologies to provide a foundational understanding for future research and development.

Mechanism of Action

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, current evidence and research on structurally similar compounds suggest several potential pathways.

One key proposed mechanism is the role of this compound as a potent Cu(II) ionophore. This activity can disrupt intracellular copper homeostasis, leading to increased reactive oxygen species (ROS) production and subsequent oxidative stress-induced apoptosis in cancer cells. This preferential targeting of cancer cells, which often exhibit altered redox balances, is a promising avenue for selective therapy.

Furthermore, based on the known activities of related salicylanilide and salinomycin compounds, it is hypothesized that this compound may modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These potential pathways include:

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. It is plausible that this compound could interfere with STAT3 phosphorylation and activation.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of inflammation and cell survival that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.

-

mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. Its inhibition is a validated strategy in cancer therapy.

Further research is required to definitively elucidate the specific signaling cascades directly affected by this compound in different cancer contexts.

Quantitative Data Presentation

While comprehensive data specifically for this compound is still emerging, studies on closely related isoniazid-hydrazone derivatives provide valuable insights into their potential anticancer efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several isoniazid-hydrazone derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM)[1] | Normal Cell Line | IC50 (µM)[1] |

| 7a | MCF-7 (Breast) | 7.52 ± 0.32 | ME-16C (Breast Epithelial) | > 100 |

| PC-3 (Prostate) | 10.19 ± 0.52 | |||

| 7b | MCF-7 (Breast) | 15.21 ± 0.65 | ME-16C (Breast Epithelial) | > 100 |

| PC-3 (Prostate) | 22.88 ± 0.71 | |||

| 7c | MCF-7 (Breast) | 25.41 ± 0.82 | ME-16C (Breast Epithelial) | > 100 |

| PC-3 (Prostate) | 57.33 ± 0.92 | |||

| 7d | MCF-7 (Breast) | 11.33 ± 0.48 | ME-16C (Breast Epithelial) | > 100 |

| PC-3 (Prostate) | 18.91 ± 0.63 | |||

| 7e | MCF-7 (Breast) | 9.87 ± 0.41 | ME-16C (Breast Epithelial) | > 100 |

| PC-3 (Prostate) | 14.65 ± 0.55 |

Note: The data presented is for isoniazid-hydrazone derivatives and serves as a surrogate to indicate the potential activity of this compound. Further studies are needed to establish the specific IC50 values for this compound against a broad panel of cancer cell lines.

Experimental Protocols

The following protocols are adapted for the evaluation of this compound and its derivatives as potential anticancer agents.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

This compound-treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways potentially modulated by this compound.

Materials:

-

This compound-treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer potential of this compound.

Hypothesized Signaling Pathways

The diagrams below depict the hypothesized signaling pathways that may be modulated by this compound, based on the activity of structurally related compounds.

STAT3 Signaling Pathway

NF-κB Signaling Pathway

Conclusion and Future Directions

This compound presents an intriguing profile as a potential anticancer agent, warranting further in-depth investigation. The preliminary data from related isoniazid-hydrazone derivatives are promising, suggesting that this compound may exhibit significant and selective cytotoxicity against various cancer cell types. The hypothesized mechanisms of action, including copper ionophoric activity and modulation of key oncogenic signaling pathways such as STAT3 and NF-κB, provide a solid foundation for future mechanistic studies.

To advance the development of this compound as a viable anticancer therapeutic, the following future directions are recommended:

-

Comprehensive in vitro screening: Evaluation of this compound's cytotoxicity across a broad panel of human cancer cell lines is essential to identify responsive cancer types and to establish a comprehensive IC50 profile.

-

Elucidation of molecular mechanisms: Detailed studies are required to confirm the precise signaling pathways modulated by this compound and to validate its role as a copper ionophore in cancer cells.

-

In vivo efficacy studies: Preclinical evaluation in relevant animal models, such as xenograft and patient-derived xenograft (PDX) models, is crucial to assess the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs will be important for optimizing its potency, selectivity, and pharmacokinetic properties.

References

The Anti-inflammatory Potential of Salinazid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid (Salicylaldehyde isonicotinoyl hydrazone) is a synthetic compound recognized for its potent iron-chelating and antioxidant capabilities. While extensively studied for these properties, emerging research on structurally related salicylaldehyde hydrazones suggests a potential role for this compound as an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing literature on the anti-inflammatory properties of this compound and its analogs. It details the current understanding of its mechanism of action, focusing on the interplay between its antioxidant effects and inflammatory signaling pathways. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling cascades to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a Schiff base derived from salicylaldehyde and isoniazid, has primarily been investigated for its ability to chelate iron and mitigate oxidative stress.[1][2][3] Recent investigations into salicylaldehyde-derived hydrazones have revealed direct anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators.[4][5] This guide consolidates the available data to provide a detailed technical overview of this compound's anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory properties of this compound are not fully elucidated but are thought to be multifactorial, stemming from its antioxidant and potential direct modulatory effects on inflammatory pathways.

Antioxidant and Iron Chelation Properties

This compound is a lipophilic, tridentate iron chelator that can form stable complexes with iron ions. By sequestering iron, this compound can inhibit the Fenton reaction, a major source of hydroxyl radicals, thereby reducing oxidative stress. Oxidative stress is a key contributor to inflammation, as reactive oxygen species (ROS) can activate pro-inflammatory signaling pathways.

Nrf2 Signaling Pathway Activation

In vitro studies have demonstrated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in HepG2 cells. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can lead to a reduction in inflammation by suppressing the expression of pro-inflammatory cytokines.

Potential Inhibition of NF-κB Signaling

While direct evidence for this compound's effect on the Nuclear Factor-kappa B (NF-κB) pathway is limited, studies on other salicylaldehyde-derived hydrazones have shown potent inhibitory activity. One study demonstrated that a salicylaldehyde-derived Schiff base, SA-SB-1, significantly inhibited the expression of NF-κB, as well as the downstream pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated RAW264.7 macrophages. Given the structural similarities, it is plausible that this compound may exert similar effects. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response.

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and its analogs.

| Compound | Assay | Cell Line / Model | Endpoint | Result | Reference |

| This compound (SIH) | H₂O₂ Injury Prevention | Adult Guinea Pig Cardiomyocytes | Full Prevention | 200 µM | |

| This compound (SIH) Analog (SA-SB-1) | MTT Assay | LPS-stimulated RAW264.7 | IC₅₀ | 39.58 µM | |

| This compound (SIH) Analog (SA-SB-2) | MTT Assay | LPS-stimulated RAW264.7 | IC₅₀ | 55.64 µM | |

| H₂LASSBio-466 (Salicylaldehyde hydrazone) | Acetic Acid-Induced Writhing | Mice | Inhibition | Significant at 100 µmol/kg | |

| H₂LASSBio-1064 (Salicylaldehyde hydrazone) | Acetic Acid-Induced Writhing | Mice | Inhibition | Significant at 100 µmol/kg | |

| Salicylaldehyde-derived secondary amine (Compound 2) | BSA Denaturation Assay | In vitro | IC₅₀ | 839.64 ± 11.13 µM | |

| Salicylaldehyde-derived secondary amine (Compound 5) | BSA Denaturation Assay | In vitro | IC₅₀ | 699.72 ± 7.36 µM |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and its analogs.

Synthesis of this compound (SIH)

-

Procedure: Equimolar quantities of isoniazid and salicylaldehyde are dissolved in a 0.1 M sodium acetate buffer (pH 4.5). The mixture is stirred at 100°C for 5 minutes and then cooled on ice. The resulting precipitate is collected via vacuum filtration, washed with water, and dried.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in appropriate media. For experiments, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Test compounds (e.g., salicylaldehyde-derived hydrazones) are added to the cell culture at various concentrations.

-

MTT Assay for Cytotoxicity: The viability of cells after treatment with the test compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Measurement of Inflammatory Mediators: The levels of NF-κB, IL-6, and TNF-α in the cell lysates or culture supernatants are quantified using appropriate methods, such as ELISA or specific reporter assays.

In Vivo Anti-inflammatory and Analgesic Assays

-

Acetic Acid-Induced Writhing Test (Analgesic Activity): Mice are administered the test compound orally. After a set period, a solution of acetic acid is injected intraperitoneally to induce writhing behavior. The number of writhes is counted for a specific duration, and the percentage of inhibition compared to a control group is calculated.

-

Zymosan-Induced Peritonitis (Anti-inflammatory Activity): An inflammatory response is induced in mice by intraperitoneal injection of zymosan. The test compound is administered prior to the zymosan injection. After a few hours, the peritoneal cavity is washed, and the number of leukocytes in the peritoneal fluid is determined to assess the anti-inflammatory effect.

Conclusion and Future Directions

The available evidence suggests that this compound and its structural analogs possess anti-inflammatory properties, likely mediated through a combination of antioxidant effects via Nrf2 activation and potential direct inhibition of pro-inflammatory signaling pathways such as NF-κB. However, research directly investigating the anti-inflammatory mechanisms of this compound is still in its early stages.

Future research should focus on:

-

Directly evaluating the effect of this compound on the NF-κB, COX, and lipoxygenase pathways in relevant cellular and animal models of inflammation.

-

Conducting comprehensive dose-response studies to determine the efficacy and therapeutic window of this compound as an anti-inflammatory agent.

-

Investigating the structure-activity relationships of this compound derivatives to optimize their anti-inflammatory potency and selectivity.

A deeper understanding of the anti-inflammatory properties of this compound could pave the way for its development as a novel therapeutic for a range of inflammatory disorders.

References

- 1. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 3. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Salinazid as a Potent Copper(II) Ionophore: A Technical Guide to its Mechanism and Therapeutic Potential

Executive Summary: Salinazid, a hydrazone derivative of isoniazid and salicylaldehyde, has emerged as a compound of significant interest beyond its initial application as an antituberculous agent.[1][2] Recent research has identified this compound as a potent copper(II) ionophore, a molecule capable of binding to copper ions and transporting them across biological membranes.[2][3] This ionophoric activity underlies its potential as an anticancer agent, primarily by elevating intracellular copper levels, which in turn induces overwhelming oxidative stress through the generation of reactive oxygen species (ROS). This leads to the activation of specific cell death signaling pathways, culminating in apoptosis. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Introduction to this compound

This compound, chemically known as N'-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide, is a well-characterized organic compound synthesized via a condensation reaction between isoniazid and salicylaldehyde.[2] While historically recognized for its tuberculostatic activity, its molecular structure, featuring a pyridine ring, a hydrazone linkage, and a hydroxyl group, facilitates the chelation of metal ions. This property has led to its investigation as a metal ionophore, a class of compounds that can reversibly bind and transport ions across lipid membranes.

The therapeutic potential of copper-based compounds in oncology is an active area of research. Copper is an essential trace element, but elevated intracellular concentrations are cytotoxic, a vulnerability that can be exploited to selectively target cancer cells. Copper ionophores like this compound serve as delivery vehicles to increase the intracellular concentration of bioavailable copper, triggering cell death through mechanisms such as ROS-mediated apoptosis. This compound has demonstrated potent activity, preferentially killing HepG2 liver cancer cells over non-cancerous HUVEC cells, highlighting its potential therapeutic window.

Physicochemical Properties and Synthesis

This compound is a crystalline solid with a molecular formula of C₁₃H₁₁N₃O₂. A significant challenge for its pharmaceutical application is its very poor aqueous solubility. However, the formation of pharmaceutical salts has been shown to dramatically improve this property.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₂ | |

| Molecular Weight | 241.25 g/mol | |

| CAS Number | 495-84-1 | |

| Appearance | Crystals (from ethanol) | |

| Water Solubility | 0.005 g/100 mL |

Table 2: Solubility Enhancement of this compound Salts

| Salt Form | Solubility Improvement (vs. pure this compound) | Gibbs Free Energy of Formation | Reference |

| This compound oxalate | 33-fold increase | -21.2 kJ·mol⁻¹ | |

| This compound acesulfame | 18-fold increase | -22.6 kJ·mol⁻¹ |

Mechanism of Action as a Cu(II) Ionophore

The primary mechanism for this compound's anticancer activity involves its ability to function as a copper ionophore, disrupting cellular homeostasis and initiating apoptosis. This process can be broken down into several key steps.

Chelation and Membrane Transport

As an ionophore, this compound forms a complex with extracellular copper(II) ions. The resulting this compound-Cu(II) complex is lipid-soluble, allowing it to diffuse across the hydrophobic cell membrane. Once inside the cell, the complex dissociates, releasing the copper ion and increasing the intracellular concentration of bioavailable copper.

Induction of Reactive Oxygen Species (ROS)

The elevated intracellular copper concentration catalyzes the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. ROS, including superoxide (O₂•⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can inflict severe damage on critical cellular components. This leads to a state of oxidative stress when the cell's antioxidant defenses are overwhelmed.

Downstream Signaling and Apoptosis Induction

The massive increase in ROS triggers multiple pro-apoptotic signaling pathways.

-

Oxidative Damage: ROS directly damage lipids (lipid peroxidation), proteins, and nucleic acids, disrupting cellular function and integrity.

-

JNK Pathway Activation: Oxidative stress is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in response to cellular stress.

-

Mitochondrial (Intrinsic) Pathway: ROS can cause mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.

Experimental Protocols and Methodologies

The investigation of this compound's ionophoric and anticancer activities involves a range of standard and specialized laboratory techniques.

Synthesis of this compound

This compound is prepared through a straightforward condensation reaction.

-

Protocol: Isoniazid (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde) are reacted, typically in an aqueous medium. The reaction involves a nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone C=N bond.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the purity analysis of this compound.

-

Protocol: Analysis can be performed using an Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 250 mm, 5 μm). A mobile phase consisting of a methanol and water mixture is used for elution, with detection by a Diode-Array Detector (DAD) at a wavelength of 275 nm.

Measurement of Intracellular ROS

Flow cytometry is a common method for quantifying ROS levels within cells.

-

Protocol: Cancer cells are cultured and treated with the this compound-Cu(II) complex for a specified duration. Following treatment, cells are incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA). The probe becomes fluorescent upon oxidation by intracellular ROS. The fluorescence intensity, which is proportional to the amount of ROS, is then measured for individual cells using a flow cytometer.

Analysis of Apoptosis

Apoptosis can be detected and quantified using flow cytometry.

-

Protocol: Treated cells are stained with a combination of Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI). Flow cytometry analysis then distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot Analysis for Signaling Pathways

Western blotting is used to measure changes in the expression and activation of key proteins involved in apoptosis.

-

Protocol: Following treatment, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., phosphorylated-JNK, cleaved PARP, cleaved Caspase-3, Cytochrome c). A secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in various studies. While specific IC₅₀ values for this compound as a Cu(II) ionophore against various cancer cell lines require further dedicated studies, data on its activity related to oxidative stress provides a quantitative benchmark.

Table 3: Biological Activity of this compound (SIH)

| Assay | Cell Line | Parameter | Value | Reference |

| Antioxidant Activity | HepG2 (Hepatocellular Carcinoma) | IC₅₀ (inhibition of lipid peroxidation) | 0.833 µM | |

| Mitochondrial Protection | H9c2 (Rat Cardiomyocytes) | EC₅₀ (inhibition of H₂O₂-induced depolarization) | 0.8 µM | |

| Iron Chelation | SK-N-MC (Neuroblastoma) | Iron release/uptake inhibition | Effective at 25 µM |

Note: SIH (Salicylaldehyde Isonicotinoyl Hydrazone) is a synonym for this compound.

Conclusion and Future Directions

This compound is a potent Cu(II) ionophore with promising anticancer properties. Its mechanism of action is centered on its ability to increase intracellular copper levels, leading to significant ROS production, oxidative stress, and the induction of apoptosis via the JNK and mitochondrial pathways. The ability to dramatically enhance its poor aqueous solubility through salt formation addresses a key challenge in its pharmaceutical development.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic efficacy of this compound-Cu(II) complexes across a wide panel of cancer cell lines to determine IC₅₀ values and identify cancers most susceptible to this therapeutic strategy.

-

In Vivo Studies: Assessing the safety, tolerability, and antitumor efficacy of this compound formulations in preclinical animal models.

-

Mechanism Elucidation: Further investigating the detailed molecular interactions and signaling pathways affected by this compound-induced copper overload, including its effects on other cellular processes like autophagy and ER stress.

The unique mode of action of this compound presents a compelling avenue for the development of novel metal-based chemotherapeutics to overcome existing challenges in cancer treatment.

References

The Chemical Synthesis and Structural Characterization of Salinazid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its unique chemical architecture, combining a pyridine ring, a hydrazone linkage, and a salicyl group, contributes to its biological activity, which primarily involves the inhibition of mycolic acid synthesis in the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural characterization of this compound, offering detailed experimental protocols and tabulated data to support research and development endeavors.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine-4-carboxamide group linked via an (E)-configured hydrazone to a 2-hydroxybenzaldehyde substituent.[3] The molecule's key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | |

| CAS Number | 495-84-1 | |

| Molecular Formula | C₁₃H₁₁N₃O₂ | |

| Molecular Weight | 241.24 g/mol | |

| Exact Mass | 241.0851 g/mol | |

| Melting Point | 232-233 °C (can vary with crystal form) | |

| Appearance | Crystalline solid | |

| Solubility | Poor in water (0.005 g/100 mL); Soluble in DMSO and ethanol |

Chemical Synthesis

The most common and direct method for synthesizing this compound is through a condensation reaction. This reaction joins isonicotinohydrazide (isoniazid) and 2-hydroxybenzaldehyde (salicylaldehyde). The process involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone. Alternative methods, such as solid-phase and microwave-assisted synthesis, have been explored to improve reaction efficiency and yield.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of isonicotinohydrazide and salicylaldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition: To this solution, add salicylaldehyde (1.0 equivalent) dropwise while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, allow the reaction mixture to cool slowly to room temperature. The product, this compound, will precipitate as a crystalline solid.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from hot ethanol.

-

Drying: Dry the purified this compound crystals under vacuum to yield the final product.

Structural Characterization

The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic and analytical techniques. For this compound, these include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to this compound's solubility in this solvent.

3.1.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

3.1.2. Representative NMR Data

The expected chemical shifts for this compound in DMSO-d₆ are summarized in Table 2. These values are based on typical shifts for the functional groups present.

| ¹H NMR (DMSO-d₆) | Assignment | ¹³C NMR (DMSO-d₆) | Assignment |

| ~12.0 ppm (s, 1H) | -OH (phenolic) | ~165 ppm | C=O (amide) |

| ~11.5 ppm (s, 1H) | -NH- (amide) | ~158 ppm | C-OH (aromatic) |

| ~8.7 ppm (d, 2H) | Pyridine H (ortho to N) | ~150 ppm | Pyridine C (ortho to N) |

| ~8.5 ppm (s, 1H) | -N=CH- (imine) | ~145 ppm | C=N (imine) |

| ~7.8 ppm (d, 2H) | Pyridine H (meta to N) | ~140 ppm | Pyridine C (para to C=O) |

| ~6.9-7.4 ppm (m, 4H) | Salicyl aromatic H | ~116-132 ppm | Salicyl aromatic C |

| ~122 ppm | Pyridine C (meta to N) |

s = singlet, d = doublet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1. Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

3.2.2. Characteristic IR Absorption Bands

Key vibrational frequencies for this compound are presented in Table 3.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch | Phenolic -OH |

| ~3200 | N-H Stretch | Amide N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~1660 | C=O Stretch | Amide I band |

| ~1620 | C=N Stretch | Imine |

| 1600 - 1450 | C=C Stretch | Aromatic rings |

| ~1550 | N-H Bend | Amide II band |

| ~1280 | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS)

MS provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. The fragmentation pattern can also offer structural insights.

3.3.1. Experimental Protocol: MS Analysis

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Analyze the sample in a mass spectrometer to determine the m/z of the molecular ion [M+H]⁺ or [M]⁺•.

-

Fragmentation: If using a technique like tandem MS (MS/MS), induce fragmentation to observe characteristic daughter ions. The primary fragmentation would likely occur at the N-N or N-C amide bonds.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive conjugation in this compound, involving the two aromatic rings and the hydrazone bridge, results in characteristic absorptions in the UV-visible range.

3.4.1. Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol.

-

Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a dual-beam UV-Vis spectrophotometer.

-

Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions like π → π*.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This compound is known to exist in multiple polymorphic forms.

3.5.1. Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., in ethanol).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed molecular model.

3.5.2. Crystallographic Data

The crystallographic data for one form of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 267048. A summary of typical crystallographic parameters is provided in Table 4.

| Parameter | Value (Representative) |

| CCDC Deposition No. | 267048 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Note: Specific unit cell parameters (a, b, c, Volume) should be obtained from the CCDC deposition file.

Conclusion

The synthesis of this compound is a straightforward and well-established chemical transformation. Its structural integrity can be rigorously confirmed through a suite of standard analytical techniques. This guide provides the fundamental protocols and reference data necessary for the preparation and characterization of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development. The detailed characterization is crucial for understanding its structure-activity relationship and for the development of new pharmaceutical formulations.

References

Understanding Salinazid's Inhibition of Mycolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a derivative of the frontline antitubercular drug isoniazid, is a potent inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its activation and subsequent inhibition of the enoyl-acyl carrier protein reductase (InhA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of tuberculosis drug development.

Introduction

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the virulence of Mycobacterium tuberculosis.[1][2] The biosynthetic pathway of these complex lipids, particularly the fatty acid synthase-II (FAS-II) system, is a well-validated target for antitubercular drugs. This compound, a hydrazone derivative of isoniazid, demonstrates significant antimycobacterial activity through the disruption of this critical pathway. This guide elucidates the molecular mechanisms underpinning this compound's inhibitory action.

Mechanism of Action: A Prodrug Activation Cascade

Similar to its parent compound, isoniazid, this compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and subsequent inhibition of mycolic acid synthesis can be conceptualized as a multi-step cascade.

Activation by Catalase-Peroxidase (KatG)

This compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] This enzyme converts the inactive this compound into a reactive species. While the exact reactive intermediate of this compound has not been explicitly defined in the reviewed literature, by analogy to isoniazid, it is hypothesized to be an isonicotinoyl radical.

Formation of the this compound-NAD Adduct

The activated radical species of this compound is believed to react with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a this compound-NAD adduct. This covalent modification is the key step in generating the active inhibitory molecule.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

The this compound-NAD adduct acts as a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the FAS-II elongation cycle, responsible for the reduction of long-chain trans-2-enoyl-acyl carrier proteins, a crucial step in the synthesis of the meromycolate chain of mycolic acids. By binding to InhA, the this compound-NAD adduct blocks its enzymatic activity, leading to the cessation of mycolic acid biosynthesis.

The overall signaling pathway from prodrug to inhibition of the target is depicted in the following diagram:

Quantitative Data on Antitubercular Activity

While specific quantitative data for this compound is limited in the readily available literature, the activity of isoniazid and its derivatives provides a strong indication of the expected potency. The following table summarizes representative quantitative data for isoniazid and related compounds against M. tuberculosis.

| Compound | Target | Assay Type | Value | Reference |

| Isoniazid | M. tuberculosis H37Ra | In vivo mycolic acid synthesis inhibition | Complete inhibition at 0.5 µg/mL after 60 min | |

| Isoniazid Derivatives | M. tuberculosis | QSAR | R² = 0.72 | |

| Isoniazid Derivatives | M. tuberculosis | HQSAR | R² = 0.86 | |

| Isoniazid Hydrazides | M. tuberculosis | QSAR | Analysis of 173 hydrazides |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's inhibition of mycolic acid synthesis.

In Vitro Mycobacterial Growth Inhibition Assay

This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

Workflow Diagram:

Methodology:

-

Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

-

Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 7H9 broth in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1) and 100 µL is added to each well of the microplate containing 100 µL of the drug dilutions.

-

Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. Results can be read visually or spectrophotometrically.

Mycolic Acid Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the biosynthesis of mycolic acids using radiolabeled precursors.

Methodology:

-

Bacterial Culture and Drug Treatment: An actively growing culture of M. tuberculosis is treated with this compound at a concentration at or above its MIC. A control culture without the drug is run in parallel.

-

Radiolabeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to both the treated and control cultures. The cultures are incubated for a defined period (e.g., 4-24 hours) to allow for incorporation of the label into newly synthesized lipids.

-

Lipid Extraction: Bacterial cells are harvested by centrifugation. The cell pellet is then subjected to saponification (e.g., using 20% tetrabutylammonium hydroxide) to release fatty acids, including mycolic acids.

-

Esterification and Extraction: The saponified lipids are acidified, and the fatty acids are extracted with an organic solvent (e.g., diethyl ether). The extracted fatty acids are then esterified to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treatment with a methylating agent (e.g., iodomethane).

-

Thin-Layer Chromatography (TLC): The FAMEs and MAMEs are separated by thin-layer chromatography on a silica gel plate using an appropriate solvent system.

-

Autoradiography: The TLC plate is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipid species. Inhibition of mycolic acid synthesis is observed as a significant reduction or absence of the MAME bands in the this compound-treated sample compared to the control.

Conclusion

This compound's mechanism of action is intrinsically linked to the inhibition of mycolic acid synthesis, a cornerstone of its antitubercular activity. As a prodrug activated by the mycobacterial enzyme KatG, its ultimate target is the InhA enzyme within the FAS-II pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the development of novel antitubercular agents targeting the mycobacterial cell wall. Further investigation into the precise kinetics of this compound activation and its interaction with InhA will be crucial for optimizing its therapeutic potential and overcoming potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]

- 3. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Catalase-peroxidase (Mycobacterium tuberculosis KatG) catalysis and isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Salinazid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a Schiff base derivative of the frontline antitubercular drug isoniazid, presents a promising scaffold for the development of novel therapeutic agents against Mycobacterium tuberculosis. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a comprehensive overview of their synthesis, biological evaluation, and mechanism of action. By systematically analyzing the impact of structural modifications on antitubercular activity, this document aims to furnish researchers and drug development professionals with the foundational knowledge to design more potent and effective this compound-based drug candidates.

Introduction: The Enduring Challenge of Tuberculosis and the Role of Isoniazid Analogs

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has critically undermined the efficacy of current treatment regimens, necessitating the urgent development of new antitubercular agents.

Isoniazid (INH), a cornerstone of first-line TB therapy for decades, functions as a prodrug.[1] It is activated by the mycobacterial catalase-peroxidase enzyme KatG, and the resulting reactive species inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] However, mutations in the katG gene are a primary mechanism of isoniazid resistance.

This compound, or N'-(salicylidene)isonicotinohydrazide, is a hydrazone formed by the condensation of isoniazid and salicylaldehyde. This modification of the core isoniazid structure has been a focal point of research aimed at overcoming resistance and enhancing therapeutic efficacy. The exploration of this compound analogs, involving systematic alterations to the salicylaldehyde and isonicotinohydrazide moieties, has yielded valuable insights into the structural requirements for potent antitubercular activity.

Structure-Activity Relationship (SAR) of this compound Analogs

The antitubercular activity of this compound analogs is intricately linked to the nature and position of substituents on the aromatic rings. The general consensus from various studies is that lipophilicity and the electronic properties of these substituents play a crucial role in modulating the minimum inhibitory concentration (MIC) against M. tuberculosis.

Key Structural Features Influencing Activity

-

The Hydrazone Linkage: The -C=N-NH- linkage is a critical pharmacophoric feature. It is believed to be involved in the prodrug activation cascade, similar to isoniazid.

-

The Salicyl Moiety: The phenolic hydroxyl group on the salicylaldehyde ring is often considered essential for activity. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, significantly impact the biological activity.

-

The Pyridine Ring: The pyridine ring of the isoniazid component is also crucial for activity, likely due to its role in binding to the active site of the target enzyme.

Quantitative SAR Data

The following tables summarize the in vitro antitubercular activity (MIC) of various this compound analogs and related isoniazid hydrazones against the H37Rv strain of Mycobacterium tuberculosis. This data, compiled from multiple studies, provides a quantitative basis for understanding the SAR of this compound class.

Table 1: Antitubercular Activity of Salicylhydrazone Derivatives [2]

| Compound ID | Substitution on Salicyl Ring | MIC (µg/mL) |

| 10 | Unsubstituted | 7.8 |

| 11 | 5-Chloro | 3.9 |

| 18 | 3,5-Di-tert-butyl-2-hydroxy | 0.49 |

Data sourced from a study on preclinical tests of salicylhydrazone derivatives.[2]

Table 2: Antitubercular Activity of Isoniazid Hydrazone Derivatives [1]

| Compound ID | R Group (Attached to Hydrazone) | MIC against Mtb H37Rv (µM) |

| SIH1 | 4-formylphenyl benzenesulfonate | 0.31 |

| SIH4 | 4-formylphenyl 4-methoxybenzenesulfonate | 0.31 |

| SIH12 | 4-formylphenyl 4-chlorobenzenesulfonate | 0.31 |

| SIH13 | 4-formylphenyl 4-bromobenzenesulfonate | 0.31 |

Data from a study on isoniazid linked to sulfonate esters via a hydrazone functionality.

Table 3: Antitubercular Activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide Derivatives

| Compound ID | Substitution on Benzylidene Ring | MIC (µg/mL) |

| 2f | 4-Fluoro | 0.31 |

| 2g | 4-Chloro | 0.31 |

| 2j | 4-Nitro | 0.62 |

| 2k | 3-Nitro | 0.62 |

| 2q | 4-Trifluoromethyl | 0.31 |

| Isoniazid | - | 0.2 |

| Rifampicin | - | 0.1 |

Data from a study on the synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives.

Proposed Mechanism of Action